Nicorandil nitrate
説明
Structure
2D Structure
特性
分子式 |
C8H10N4O7 |
|---|---|
分子量 |
274.19 g/mol |
IUPAC名 |
nitric acid;2-(pyridine-3-carbonylamino)ethyl nitrate |
InChI |
InChI=1S/C8H9N3O4.HNO3/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14;2-1(3)4/h1-3,6H,4-5H2,(H,10,12);(H,2,3,4) |
InChIキー |
OJYHXYUKNSAUCH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-].[N+](=O)(O)[O-] |
製品の起源 |
United States |
準備方法
Nitration Using Nitric Acid, Acetic Acid, and Acetic Anhydride (Preferred Method)
This method involves a semi-batch process where N-(2-hydroxyethyl)nicotinamide (intermediate 15) is nitrated with a nitrating mixture composed of nitric acid, acetic acid, and acetic anhydride. The process is characterized by precise temperature control and reagent addition to prevent exothermic runaway reactions.
Preparation of Nitrating Mixture:
- For each part of 68% nitric acid, 4-10 parts of acetic acid and 2-5 parts of acetic anhydride are used.
- The mixture is prepared by adding acetic anhydride dropwise to a solution of nitric acid in acetic acid at temperatures between 10°C and 30°C (preferably 15-20°C).
- The exothermic reaction is controlled by regulating the addition rate, ensuring safety and consistency.
- The intermediate N-(2-hydroxyethyl)nicotinamide is added in portions to the nitrating mixture at controlled temperatures, typically around 15-22°C.
- The process is rapid, with the reaction reaching near-quantitative conversion of the intermediate to Nicorandil nitrate.
- The main by-product is 2-(nicotinamido)ethyl acetate, usually below 2% concentration.
- The reaction mixture is cooled to 0-15°C and poured into a 24% aqueous ammonia solution to neutralize excess acid.
- The resulting solid is isolated via filtration, washed with water, and recrystallized from water.
- Final product purity exceeds 99.5%, confirmed by High-Performance Liquid Chromatography (HPLC).
- Reduced risk of explosion compared to traditional nitration methods involving sulfuric acid or fuming nitric acid.
- Higher yields (up to approximately 93.8%) and improved safety profile.
- The process allows better heat regulation and control, minimizing hazards associated with nitration.
Alternative Nitration Using Sulfuric and Nitric Acid Mixtures
This traditional approach involves cooling a mixture of concentrated sulfuric acid and nitric acid to 0°C, then adding N-(2-hydroxyethyl)nicotinamide slowly. The process is more hazardous due to the exothermic nature and potential for brown nitrous vapors, indicating side reactions or over-nitration.
- Cooling to 0°C with controlled addition of nitric acid.
- Stirring at 10°C for 30-60 minutes.
- Monitoring residual N-(2-hydroxyethyl)nicotinamide via HPLC.
- Neutralization with aqueous ammonia, filtration, and drying similar to the preferred method.
- Higher risk of uncontrolled reactions and by-product formation.
- Lower yields (~60-70%) and longer reaction times.
- Greater safety concerns due to the evolution of nitrous vapors and color changes.
Summary Table of Preparation Methods
| Method | Reagents | Temperature Range | Yield | Safety Profile | Main By-products | Notes |
|---|---|---|---|---|---|---|
| Nitric acid + Acetic acid + Acetic anhydride | N-(2-hydroxyethyl)nicotinamide | 10-30°C | ~93.8% | High safety, controlled heat | 2-(nicotinamido)ethyl acetate <2% | Semi-batch, scalable |
| Sulfuric + Nitric acid | N-(2-hydroxyethyl)nicotinamide | 0-10°C | ~60-70% | Lower safety, exothermic | Side nitration products | Less preferred |
化学反応の分析
Denitration: Primary Metabolic Reaction
Nicorandil’s nitrate ester group undergoes enzymatic hydrolysis, releasing nitric oxide (NO) and forming N-(2-hydroxyethyl)nicotinamide (denitrated metabolite). This reaction is critical for its pharmacological activity .
Reaction Pathway:
-
Mechanism: The reaction involves cleavage of the O–NO₂ bond, facilitated by hepatic enzymes via the nicotinamide/nicotinic acid pathway .
-
Key Metabolite: Denitrated nicorandil lacks vasodilatory activity but serves as a precursor for downstream metabolites .
Nicotinamide Metabolism
The denitrated product undergoes further biotransformation through nicotinamide pathways, yielding multiple derivatives :
| Metabolite | Chemical Formula | Pathway Enzyme | Excretion Route |
|---|---|---|---|
| Nicotinuric acid | C₈H₈N₂O₃ | Conjugation with glycine | Urine (6%) |
| Nicotinamide | C₆H₆N₂O | Deamidation | Urine (1%) |
| N-Methylnicotinamide | C₇H₈N₂O | Methylation | Urine (<1%) |
| Nicotinic acid | C₆H₅NO₂ | Oxidation | Urine (<1%) |
Reaction Sequence:
-
Deamidation: N-(2-Hydroxyethyl)nicotinamide → Nicotinamide.
-
Methylation: Nicotinamide → N-Methylnicotinamide.
-
Oxidation: Nicotinamide → Nicotinic acid.
Excretion Pathways
Over 60% of administered nicorandil is renally excreted as metabolites within 24 hours :
-
Urinary Excretion:
-
Denitrated metabolite: 9%
-
Nicotinuric acid: 6%
-
Unchanged nicorandil: 1%
-
Stability and Reactivity
-
pH Sensitivity: Stable under physiological pH but susceptible to hydrolysis in highly acidic or alkaline environments (in vitro) .
Synthetic Considerations
While synthesis details are proprietary, the structure combines:
Key Research Findings
-
Bioactivation: Denitration is the rate-limiting step for NO release, correlating with vasodilation efficacy .
-
Species Variability: Hepatic metabolism in humans differs from rodents, affecting metabolite profiles .
-
Drug-Drug Interactions: Competing substrates for nicotinamide pathways (e.g., isoniazid) may alter metabolite ratios .
科学的研究の応用
Nicorandil is marketed for the prevention and long-term treatment of angina pectoris . It combines the properties of an organic nitrate with those of a potassium-channel activator, causing dilatation of coronary arteries and arterioles, systemic resistance vessels, and veins . Nicorandil's multifaceted actions improve coronary blood flow and precondition the myocardium .
Mechanism of Action
Nicorandil is a balanced vasodilator with dual mechanisms of action as both a nitric oxide (NO) donor and ATP channel agonist . Its chemical structure consists of a nicotinamide derivative combined with a nitrate moiety . Nicorandil exerts two distinct anti-angina mechanisms :
The nitrate-like action of nicorandil accounts for the majority of its clinical efficacy at therapeutic concentrations . Bioactivation of nicorandil involves denitration via the nicotinamide/ nicotinic acid pathway . Similar to nitrates, NO acts via cGMP signaling pathways within vascular smooth muscle cells, causing peripheral and coronary vasodilatation . Its action on ATP channels results in vascular smooth cell hyperpolarization and closure of L-type voltage-gated calcium channels . This acts to dilate both coronary microvessels and peripheral resistance arteries .
Clinical Applications
- Angina Pectoris: Nicorandil is effective for angina prophylaxis and does not cause tolerance . It reduces the frequency of angina episodes and improves exercise capacity . The Study of Nicorandil in Angina Pectoris in the Elderly (SNAPE) study found similar improvements in both the time to angina and ST-segment depression during symptom-limited bicycle exercise testing after 4 weeks of treatment with nicorandil and isosorbide mononitrate compared to placebo .
- Myocardial Injury: Nicorandil's cardioprotective effects are attributed to its ability to improve coronary blood flow and precondition the myocardium . Nicorandil has a rapid onset of action, with peak plasma concentrations achieved within 30-60 minutes of oral administration .
- Coronary Artery Disease: Nicorandil might confer a degree of long-term cardioprotection for patients with stable angina . The Japanese Coronary Artery Disease (JCAD) study demonstrated a 35% reduction in all-cause mortality and a 56% reduction in cardiac death in patients treated with nicorandil over an average of 2.7 years .
- Percutaneous Coronary Intervention (PCI): Nicorandil is a promising candidate for myocardial protection during PCI . Nicorandil's cardioprotective effects are attributed to its unique dual action as a nitrate and potassium channel opener, improving coronary blood flow and preconditioning the myocardium . Nicorandil could be a valuable adjunctive therapy during PCI, potentially improving patient outcomes .
Efficacy of Nicorandil in Preventing Myocardial Injury
Nicorandil's cardioprotective effects are attributed to its ability to improve coronary blood flow, precondition the myocardium, and reduce myocardial injury during PCI .
Pharmacokinetics of Nicorandil
Nicorandil has a rapid onset of action, with peak plasma concentrations achieved within 30-60 minutes of oral administration . It also has a favorable safety profile, with minimal effects on blood pressure and heart rate .
作用機序
Nicorandil nitrate exerts its effects through two main mechanisms:
Nitrate Action: It acts as a nitric oxide donor, stimulating guanylate cyclase to increase cyclic GMP (cGMP) levels.
Potassium Channel Opening: It activates ATP-sensitive potassium channels, causing hyperpolarization of the cell membrane and further relaxation of vascular smooth muscle.
類似化合物との比較
Mechanism of Action
Nicorandil vs. Nitrates (e.g., Nitroglycerin, ISMN):
- Nicorandil: Combines NO-mediated venodilation (via cGMP) and KATP-dependent arteriolar dilation.
- Nitrates: Primarily NO donors causing venodilation; frequent use leads to tolerance due to depleted sulfhydryl groups .
Nicorandil vs. Pure KATP Openers (e.g., Cromakalim, Pinacidil):
Clinical Efficacy
Table 1: Comparative Efficacy in Stable Angina
| Parameter | Nicorandil | ISMN | Amlodipine | Beta-Blockers |
|---|---|---|---|---|
| Angina Frequency Reduction | 35–40% | 30–38% | 32–37% | 30–35% |
| Exercise Tolerance Increase | +20–25% | +18–22% | +15–20% | +18–22% |
| Tolerance Development | No | Yes | No | No |
Tolerance and Side Effects
Table 2: Tolerance and Adverse Effects
| Parameter | Nicorandil | Nitroglycerin | CCBs | Beta-Blockers |
|---|---|---|---|---|
| Tolerance | Minimal | High | No | No |
| Hypotension | Rare | Common | Moderate | Rare |
| Headache | Low | High | Low | Low |
| GI Ulceration | Reported | None | None | None |
- Tolerance: Nicorandil maintains efficacy over time, unlike nitrates . Preclinical studies show nicorandil-induced tolerance reduces NO responsiveness by only 15%, versus 60–80% for nitroglycerin .
Prognostic Benefits
- Nicorandil: The IONA trial demonstrated reduced hospitalization for angina (RRR 21%) and non-fatal myocardial infarction . However, combined use with conventional nitrates (e.g., ISMN) may increase major adverse cardiovascular events (MACE) due to excessive vasodilation .
- Nitrates: No proven long-term prognostic benefits; associated with rebound ischemia upon withdrawal .
Key Differentiators and Clinical Implications
Hybrid Mechanism : Nicorandil’s dual action provides balanced vasodilation, avoiding reflex tachycardia seen with pure arteriolar dilators (e.g., dihydropyridine CCBs) .
Microvascular Protection : Unlike nitrates, nicorandil improves coronary microvascular dysfunction via KATP activation, enhancing myocardial perfusion .
Therapeutic Flexibility : Suitable for patients with contraindications to beta-blockers (e.g., asthma) or CCBs (e.g., edema) .
生物活性
Nicorandil is a unique pharmacological agent used primarily in the treatment of angina pectoris. It combines the properties of a nitrate and a potassium channel activator, providing a dual mechanism of action that enhances its therapeutic efficacy. This article delves into the biological activity of nicorandil nitrate, highlighting its mechanisms, clinical effectiveness, and safety profile based on diverse research findings.
Nicorandil functions through two primary mechanisms:
- Nitric Oxide (NO) Donor : Nicorandil releases nitric oxide, which activates soluble guanylate cyclase in vascular smooth muscle cells. This leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation of both peripheral and coronary arteries. The vasodilatory effect reduces preload and myocardial oxygen demand, alleviating angina symptoms .
- ATP-Sensitive Potassium Channel Opener : Nicorandil opens ATP-sensitive potassium channels (K), leading to hyperpolarization of vascular smooth muscle cells. This action further contributes to vasodilation by closing L-type calcium channels, thereby reducing intracellular calcium levels and promoting relaxation of the vascular smooth muscle .
Clinical Efficacy
Nicorandil has been shown to be effective in managing chronic stable angina. A multi-center observational study involving 2,558 patients indicated that nicorandil treatment was associated with a significant reduction in all-cause mortality (35%) and cardiac death (56%) over an average follow-up period of 2.7 years compared to controls . Additionally, a retrospective cohort study demonstrated comparable rates of major adverse cardiovascular events (MACEs) between nicorandil and traditional nitrates, with nicorandil showing a lower incidence of stroke among patients with coronary heart disease (CHD) .
Comparative Efficacy Table
| Study Type | Outcome Measures | Results |
|---|---|---|
| Multi-center observational study | All-cause mortality | 35% reduction with nicorandil |
| Retrospective cohort study | MACE-free survival | 80% (nicorandil) vs. 75% (nitrates) |
| Comparative efficacy study | Anginal symptom improvement | Equivalence to isosorbide dinitrate |
Safety Profile
The safety profile of nicorandil is generally favorable, though headache is commonly reported as an adverse effect, occurring in approximately one-third of patients . Other side effects may include dizziness and gastrointestinal disturbances; however, these are typically mild and manageable.
Case Studies and Observations
- Case Study on Tolerance : A study highlighted that unlike traditional nitrates, which can lead to tolerance after continuous use, nicorandil maintains its efficacy without significant tolerance development due to its unique mechanism involving K channel activation .
- Microvascular Protection : Another randomized study suggested that nicorandil effectively prevents microvascular dysfunction post-percutaneous coronary intervention (PCI), indicating its potential protective role beyond mere vasodilation .
Q & A
Q. What is the dual mechanism of action of nicorandil nitrate in treating chronic stable angina?
this compound acts via two pathways: (1) ATP-sensitive potassium (KATP) channel activation, leading to hyperpolarization of vascular smooth muscle cells and arterial vasodilation, and (2) nitric oxide (NO) release from its nitrate moiety, which activates guanylate cyclase, increasing cyclic GMP (cGMP) levels and causing venous vasodilation . This dual action reduces myocardial oxygen demand (via venous dilation) and improves coronary blood flow (via arterial dilation). Methodologically, in vitro studies using isolated rat aorta models and clinical trials like the IONA study (Impact of Nicorandil in Angina) validate this mechanism, showing a 17% reduction in major coronary events with nicorandil use .
Q. How does nicorandil differ from conventional nitrates in experimental design for angina management?
Unlike traditional nitrates (e.g., nitroglycerin), nicorandil’s KATP channel activation provides sustained vasodilation without tolerance development. Experimental protocols often compare nicorandil to β-blockers or calcium channel blockers (e.g., diltiazem) using endpoints like exercise tolerance testing and angina frequency. Short-term trials show comparable efficacy, but nicorandil’s unique dual mechanism allows synergistic use with other anti-anginal agents in refractory cases .
Advanced Research Questions
Q. How should researchers address conflicting data on nicorandil’s association with atrial fibrillation (AF) risk?
A Taiwan NHIRD study found current nicorandil use increased AF risk (adjusted RR 9.80, 95% CI: 6.56–14.65), particularly in new users (RR 31.49, 95% CI: 16.80–59.01) . However, this contrasts with preclinical models where AF induction in rats is challenging due to species-specific electrophysiology (e.g., shorter action potential duration) . To resolve contradictions, researchers should:
Q. What experimental models are used to study nicorandil’s renal and vascular protective effects beyond angina?
Nicorandil attenuates vascular calcification (VC) and oxidative stress in adenine-induced chronic kidney disease (CKD) rat models. Key methodologies include:
- Podocyte and macrophage targeting : Nicorandil reduces renal injury by suppressing VC-mediated oxidative stress (e.g., via Nrf2 and eNOS pathways) .
- Ischemia-reperfusion (IR) injury models : Nicorandil’s KATP activation preserves mitochondrial membrane potential (ΔΨm), reducing apoptosis in cardiac and renal tissues .
- Clinical validation : Cohort studies in hemodialysis patients show reduced oxidative damage, though combination therapy with conventional nitrates may worsen outcomes .
Q. How does nicorandil mitigate ischemia-reperfusion injury, and what are its limitations in translational research?
Nicorandil’s cardioprotective effects involve:
- Preconditioning : KATP channel opening mimics ischemic preconditioning, reducing infarct size in rat IR models .
- NO-mediated vasodilation : Enhances microvascular perfusion post-reperfusion . Limitations include species-specific responses (e.g., rat vs. human ion channel kinetics) and lack of data on long-term outcomes in clinical IR settings .
Q. What analytical methods are recommended for profiling nicorandil impurities in pharmaceutical research?
High-performance liquid chromatography (HPLC) with UV detection is standard for identifying impurities like Nicorandil EP Impurity C Nitrate (CAS 88598-33-8) . Key steps:
- Use European Pharmacopoeia (EP) reference standards (e.g., Y0001761) for calibration .
- Quantify degradation products under stress conditions (e.g., heat, pH extremes) to assess stability .
- Cross-validate with mass spectrometry (LC-MS) for structural confirmation .
Methodological Challenges and Contradictions
Q. Why does combining nicorandil with conventional nitrates increase major adverse cardiac events (MACE) in vasospastic angina (VSA)?
A multicenter registry study (n=1,429) found that dual nitrate therapy (e.g., nicorandil + GTN) correlated with higher MACE risk (HR 1.61, 95% CI: 1.07–2.43) due to synergistic hypotension and coronary steal phenomena . Researchers should:
Q. How do mitochondrial K+^++ATP channels contribute to nicorandil’s cytoprotective effects?
Nicorandil inhibits ΔΨm depolarization in a concentration-dependent manner, reducing ROS generation and apoptosis. Fluorescence-activated cell sorting (FACS) with TMRE dye is used to quantify ΔΨm stability . However, interspecies variability in SUR2B subunit expression (critical for KATP activation) limits extrapolation to humans .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
